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Compound of Interest

Compound Name: Lanraplenib monosuccinate

Cat. No.: B3028267

Lanraplenib (formerly GS-9876) is an orally administered, selective small molecule inhibitor of
Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various
immune cells, including B cells and myeloid cells, making it a compelling therapeutic target for
a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative
analysis of the clinical trial outcomes for lanraplenib in several autoimmune diseases,
contextualized with data from an alternative SYK inhibitor, fostamatinib, and relevant standard-
of-care therapies.

Mechanism of Action: The SYK Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction
downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FCR).[1]
Upon receptor engagement by an antigen or immune complex, SYK is recruited and activated,
initiating a cascade of downstream signaling events. These pathways, including those involving
PLCy, PI3K/Akt, and MAP kinases, ultimately lead to immune cell activation, proliferation, and
the production of inflammatory mediators.[1] By inhibiting SYK, lanraplenib aims to block these
processes, thereby ameliorating the autoimmune response.
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Caption: Simplified SYK signaling pathway and the inhibitory action of lanraplenib.

Clinical Trial Data Comparison

The following sections present quantitative data from Phase Il and Ill clinical trials involving
lanraplenib and comparator agents across different autoimmune diseases. The comparisons
are based on separate trials and do not represent head-to-head studies.

Rheumatoid Arthritis (RA)

While lanraplenib has been developed for inflammatory diseases, extensive clinical trial data in
RA is more readily available for the comparator SYK inhibitor, fostamatinib. The OSKIRA
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program evaluated fostamatinib in patients with an inadequate response to methotrexate
(MTX) or TNF-a antagonists.

Table 1: Fostamatinib Efficacy in RA (OSKIRA-1 Trial)[3]

o Fostamatinib
Fostamatinib

Endpoint (at 24 (100mg BID -> Placebo + MTX
(100mg BID) + MTX
weeks) 150mg QD) + MTX (n=~308)
(n=~307)
(n=~308)

ACR20 Response

49% (p<0.001) 44% (p=0.006) 34%
Rate
] Not Statistically Not Statistically
Change in mTSS o o
Significant Significant
Hypertension, Hypertension,
Common Adverse ] ]
Diarrhea, Nausea, Diarrhea, Nausea,
Events
Headache Headache

ACR20: American College of Rheumatology 20% improvement criteria. mTSS: modified Total
Sharp Score, a measure of joint damage.

Cutaneous Lupus Erythematosus (CLE)

A Phase Il study (NCT03134222) evaluated the efficacy and safety of lanraplenib in adult
females with moderately-to-severely active CLE.

Table 2: Lanraplenib Efficacy in CLE (12-Week Data)[3][4]
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Endpoint (at 12 Lanraplenib 30mg Context: Standard
Placebo (n=9)
weeks) QD (n=19) of Care

Varies; Antimalarials
Mean Change in s - and other agents aim
CLASI-A Score ' ' to reduce CLASI

scores.[5][6]

=>5-point CLASI-A Not directly
56.3% 50.0%

Improvement comparable.

>50% CLASI-A Not directly
31.3% 37.5%

Improvement comparable.

Serious Adverse
2 0

Events

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score.
The primary endpoint of mean change in CLASI-A score was not met.[3][4]

Lupus Membranous Nephropathy (LMN)

A small Phase Il trial (NCT03285711) assessed lanraplenib in patients with LMN, a form of
lupus nephritis. The primary endpoint was the percent change in 24-hour urine protein from
baseline to week 16.[7][8]

Table 3: Lanraplenib Efficacy in LMN (16-Week Data)[8]
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Endpoint (at 16 weeks)

Lanraplenib 30mg QD
(n=4)

Context: Mycophenolate
Mofetil (MMF)

Median Reduction in 24-hour

Urine Protein

No reduction observed

Significant reductions typically
seen. One study showed a
median change from 2.26 g to
0.66 g.[9] Another estimated
77% of patients reach <0.50 g
within 260 days.[10][11]

Study Discontinuation

High dropout rate (3 of 4
patients did not complete 16

weeks)

Varies by study.

Due to the very small sample size and high dropout rate, limited conclusions can be drawn

about lanraplenib's efficacy in L

MN.[8]

Sjogren's Syndrome (SS)

A Phase Il study (NCT03100942) investigated lanraplenib in patients with active primary or

secondary Sjogren's Syndrome.

Table 4: Lanraplenib Efficacy in Sjogren's Syndrome (12-Week Data)[2][12]

Endpoint (at 12
weeks)

Lanrapl

enib 30mg

Placebo (n=36)
QD (n=37)

Context: Standard
of Care

First-line therapy is

often
Composite Primary 42.3% (p=0.16 vs 26.7% hydroxychloroquine
. 0
Endpoint Achievement  placebo) for inflammatory
musculoskeletal pain.
[13]
Mean Change in Not directly
-1.0 -1.0
ESSDAI Score comparable.
Mean Change in Not directly
-1.0 -1.0
ESSPRI Score comparable.
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ESSDAI: EULAR Sjogren’'s Syndrome Disease Activity Index. ESSPRI: EULAR Sjogren's
Syndrome Patient Reported Index. The primary endpoint was not met.[2][12]

Experimental Protocols & Workflows

Detailed methodologies are crucial for interpreting clinical trial data. Below are summaries of
the protocols for the key trials cited.

Protocol Summary: Lanraplenib in CLE (NCT03134222)

» Study Design: A Phase Il, randomized, double-blind, placebo-controlled, exploratory study.[4]

o Participants: Female patients aged 18-75 with a diagnosis of CLE and a CLASI activity score
> 10, who had an inadequate response or intolerance to at least one standard therapy.[4][14]

« Intervention: Patients were randomized to receive lanraplenib (30 mg), filgotinib (200 mg,
another investigational drug), or placebo, administered orally once daily for 12 weeks.[4]

e Primary Endpoint: Change from baseline in the CLASI-A score at week 12.[4]

o Assessments: CLASI-A scores were assessed at screening, baseline, and at weeks 2, 4, 8,
and 12.[15]

Protocol Summary: Fostamatinib in RA (OSKIRA-1,
NCT01197521)

o Study Design: A Phase lll, multi-center, randomized, double-blind, placebo-controlled,
parallel-group study.[16]

» Participants: Patients aged =18 with active RA who had an inadequate response to ongoing
methotrexate (MTX) therapy.[3]

« Intervention: Patients were randomized to one of two fostamatinib dosing regimens (100 mg
twice daily, or 100 mg twice daily for 4 weeks followed by 150 mg once daily) or placebo, in
combination with their background MTX. The treatment period was 24 weeks.[3][16]

e Primary Endpoints: Proportion of patients achieving an ACR20 response at Week 24, and
the change from baseline in the modified Total Sharp Score (mTSS) at Week 24.[3][16]
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General Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical
trial, representative of the studies discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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